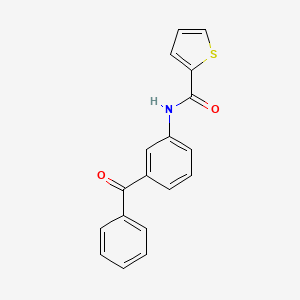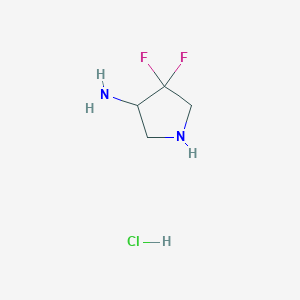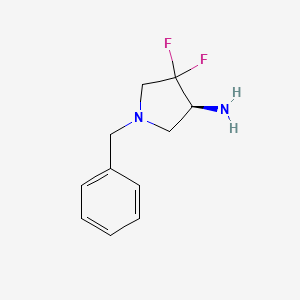![molecular formula C16H15N3S B15149127 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B15149127.png)
5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a thiazole and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a thiazole derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have applications in medicinal chemistry.
Uniqueness
What sets 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine apart is its unique combination of a thiazole ring and a methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H15N3S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3S/c1-11-3-6-13(7-4-11)14-10-20-16(18-14)19-15-8-5-12(2)9-17-15/h3-10H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
DPGDYCFYXFSGQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B15149045.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149053.png)


![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149076.png)
![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)](/img/structure/B15149077.png)

![N-[(3-cyano-1-methylindol-2-yl)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B15149100.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B15149121.png)

![N-(4-fluorobenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B15149128.png)
![3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15149129.png)
